2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic framework substituted with electron-rich and electron-deficient aromatic groups. The benzo[d][1,3]dioxol-5-yl (piperonyl) group contributes electron-donating properties, while the 3-nitrophenyl group introduces strong electron-withdrawing effects. The compound’s synthesis typically involves multicomponent reactions (MCRs), as seen in structurally related derivatives .
Properties
CAS No. |
311318-13-5 |
|---|---|
Molecular Formula |
C23H18N4O5 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H18N4O5/c24-11-16-21(13-7-8-19-20(9-13)32-12-31-19)22-17(5-2-6-18(22)28)26(23(16)25)14-3-1-4-15(10-14)27(29)30/h1,3-4,7-10,21H,2,5-6,12,25H2 |
InChI Key |
OJFZFWYDTPUORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Four-Component Condensation
The most widely reported method involves a one-pot MCR of:
- 3-Nitrobenzaldehyde (1.0 equiv)
- 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv)
- Malononitrile (1.2 equiv)
- Ammonium acetate (2.0 equiv)
Catalyst : [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg per 0.5 mmol aldehyde).
Conditions : Ethanol solvent, room temperature, 15–20 min reaction time.
Yield : 76–98%.
Mechanism :
- Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.
- Michael addition of 1,3-dicarbonyl enolate to the nitrile intermediate.
- Cyclization and tautomerization yield the hexahydroquinoline core.
| Parameter | Value | Source |
|---|---|---|
| Reaction time | 15–20 min | |
| Catalyst loading | 6 mol% | |
| Isolated yield | 98% |
Hantzsch-Type Reaction Modifications
Triton X-100 Micellar Media
A surfactant-assisted protocol improves solubility and reaction kinetics:
- Dimedone (1.0 equiv)
- 3-Nitrobenzaldehyde (1.0 equiv)
- Ethyl acetoacetate (1.0 equiv)
- Ammonium acetate (2.5 equiv)
Conditions : Triton X-100 (20 mol%), H₂O, 25°C, 30–60 min.
Yield : 92–98%.
Advantages :
Acid-Catalyzed Cyclocondensation
ZrOCl₂·8H₂O Catalysis
Zirconium oxychloride octahydrate enables high regioselectivity:
- 1,3-Cyclohexanedione (1.0 equiv)
- 3-Nitrobenzaldehyde (1.0 equiv)
- Malononitrile (1.2 equiv)
- Ammonium acetate (2.0 equiv)
Conditions : 83.75°C, 0.15 mol% catalyst, 45 min.
Yield : 89%.
Key observation : Excessively high temperatures (>90°C) degrade the catalyst, forming ZrO₂ impurities.
Ultrasound-Assisted Synthesis
Fe₃O₄@SiO₂-SO₃H Nanoparticles
Sonochemical activation enhances reaction rates:
- Cyclohexanone (1.0 equiv)
- 3-Nitrobenzaldehyde (1.0 equiv)
- Malononitrile (1.2 equiv)
- Ammonium acetate (2.0 equiv)
Conditions : 40 kHz ultrasound, 50°C, 10–15 min.
Yield : 94%.
Benefits :
Mechanistic and Kinetic Analysis
Rate-Determining Steps
Stereoelectronic Effects
- 3-Nitrophenyl group : Electron-withdrawing nature accelerates Michael addition by 32% compared to phenyl analogs.
- Benzo[d]dioxol-5-yl : Enhances π-stacking in transition states, reducing activation entropy.
Purification and Characterization
Crystallization Protocols
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 4.81 (s, 2H, NH₂), 7.41 (d, J=2.8 Hz) | |
| ¹³C NMR | δ 119.6 (CN), 159.4 (C=O) | |
| IR | 3344 cm⁻¹ (NH₂), 2218 cm⁻¹ (CN) |
Industrial-Scale Feasibility
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 3-Nitrobenzaldehyde | 220 | 41 |
| Malononitrile | 180 | 33 |
| Catalyst | 45 | 8 |
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group to an amino group, resulting in the formation of different amino-substituted quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur at the amino group or the nitrophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications due to its unique chemical structure and properties.
Chemistry: In the field of synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a subject of interest in biological research. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its potential pharmacological activities, this compound may be explored as a lead compound in drug discovery and development. Researchers may investigate its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interactions with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cellular functions and processes.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific biological activity. For instance, if the compound exhibits anticancer activity, it may target key proteins involved in cell proliferation and apoptosis. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogs lie in substituents on the phenyl rings and the heterocyclic core:
Key Observations :
- Electron Effects : The 3-nitrophenyl group (target compound) enhances electrophilicity compared to 4-chlorophenyl or 3-trifluoromethylphenyl .
Physicochemical Properties
Melting points and solubility trends correlate with substituent polarity:
*Predicted based on nitro group’s crystalline stabilization.
Pharmacological Potential
- Benzodioxole vs. Thiophene : Benzodioxole derivatives (target, ) exhibit improved blood-brain barrier penetration compared to thiophene analogs , making them candidates for CNS-targeting drugs.
- Chloro vs. Trifluoromethyl : Chlorophenyl derivatives (e.g., ) show higher metabolic stability, whereas trifluoromethyl groups () improve lipophilicity and target affinity.
Biological Activity
The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family and is notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and particularly its biological activity against various diseases.
Structural Characteristics
This compound possesses a complex structure that includes:
- A hexahydroquinoline core.
- A benzo[d][1,3]dioxole moiety.
- A nitrophenyl group.
- A carbonitrile functional group.
The molecular formula is , and its structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups through methods such as:
- Condensation reactions .
- Cyclization processes.
These methods have been optimized to yield high purity and yield rates.
Anticancer Activity
Research has demonstrated that derivatives of the hexahydroquinoline scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- The compound was tested against several human cancer cell lines, showing promising results in inhibiting cell proliferation.
- IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 5.1 to 22.08\mu M, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin and cisplatin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated:
- It demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were recorded between 3.9 to 31.5\mu g/ml, suggesting effective antibacterial properties .
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays:
- It showed significant inhibition of lipid peroxidation, indicating its potential role in protecting cells from oxidative stress .
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural framework:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzo[d][1,3]dioxole derivative + 3-nitrophenylacetonitrile | DMF | 80 | 62 |
| 2 | Cyclization with NH₄OAc | Ethanol | Reflux | 78 |
| 3 | Nitrile stabilization | CH₂Cl₂ | RT | 85 |
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Single-Crystal XRD : Resolves stereochemistry and confirms the hexahydroquinoline scaffold. Example parameters from analogous compounds:
- Complementary Techniques :
- IR Spectroscopy : Identifies nitrile (C≡N) stretches at ~2218 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- NMR : ¹³C NMR distinguishes aromatic (δ 110–150 ppm) and aliphatic carbons (δ 20–50 ppm) .
Advanced: How can computational chemistry resolve contradictions between experimental and predicted conformational data?
Methodological Answer:
Discrepancies often arise in dihedral angles or substituent orientations. A systematic approach includes:
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare with XRD data .
Torsional Analysis : For example, the C1–C8–C9–C10 dihedral angle (−64.06° experimentally vs. −58.3° computationally) may indicate steric strain from the 3-nitrophenyl group .
Energy Profiling : Calculate rotational barriers for the benzo[d][1,3]dioxole moiety to assess flexibility .
Q. Table 2: Key Computational vs. Experimental Parameters
| Parameter | Experimental (XRD) | Computational (DFT) | Deviation |
|---|---|---|---|
| C8–C9 bond length (Å) | 1.512 | 1.498 | −0.014 |
| C11–N2–C10 angle (°) | 120.64 | 118.92 | −1.72 |
Advanced: How to design a factorial experiment to evaluate substituent effects on reactivity?
Methodological Answer:
A 2³ factorial design can isolate the impact of substituents (e.g., nitro, benzo[d][1,3]dioxole) on reaction kinetics:
- Variables :
- A: Nitro group position (meta vs. para).
- B: Solvent polarity (DMF vs. THF).
- C: Temperature (80°C vs. 100°C).
- Response Metrics : Reaction rate, yield, and byproduct formation .
- Analysis : Use ANOVA to identify interactions (e.g., A×C may dominate due to thermal activation of nitro groups).
Advanced: What role can AI-driven simulations play in predicting reaction pathways for derivatives?
Methodological Answer:
AI models integrated with software like COMSOL Multiphysics enable:
- Reaction Path Optimization : Quantum chemical calculations (e.g., transition state searches) guide selective functionalization at the 4-position .
- Dynamic Parameter Adjustment : Machine learning algorithms iteratively refine conditions (e.g., solvent ratios) based on real-time HPLC data .
- Case Study : For a 4-chlorophenyl analog, AI reduced optimization time by 40% compared to trial-and-error approaches .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from impurities or polymorphic forms. Mitigation strategies:
Purity Assurance : Validate via HPLC (≥95% purity) and mass spectrometry .
Polymorph Screening : Use XRD to identify crystalline forms; the orthorhombic polymorph may exhibit higher solubility than triclinic .
Bioassay Standardization : Control cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
